Diethyl 2-Bromo-4-cyanobenzylphosphonate
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Overview
Description
Diethyl 2-Bromo-4-cyanobenzylphosphonate is an organophosphorus compound with the molecular formula C12H15BrNO3P It is a derivative of benzylphosphonate, featuring a bromine atom at the second position and a cyano group at the fourth position on the benzyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
Diethyl 2-Bromo-4-cyanobenzylphosphonate can be synthesized through a multi-step process involving the bromination of diethyl 4-cyanobenzylphosphonate. The general synthetic route includes:
Bromination: Diethyl 4-cyanobenzylphosphonate is treated with a brominating agent such as N-bromosuccinimide (NBS) in the presence of a radical initiator like azobisisobutyronitrile (AIBN) under reflux conditions. This step introduces the bromine atom at the second position of the benzyl ring.
Purification: The reaction mixture is then purified using column chromatography to isolate the desired product.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of scaling up laboratory synthesis apply. This includes optimizing reaction conditions for higher yields, using industrial-grade reagents, and employing large-scale purification techniques such as recrystallization or distillation.
Chemical Reactions Analysis
Types of Reactions
Diethyl 2-Bromo-4-cyanobenzylphosphonate undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides under suitable conditions.
Reduction: The cyano group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Oxidation: The phosphonate group can undergo oxidation to form phosphonic acids under strong oxidizing conditions.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide (NaN3) or potassium thiolate (KSR) in polar aprotic solvents (e.g., dimethylformamide) at elevated temperatures.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether or tetrahydrofuran (THF) at low temperatures.
Oxidation: Potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) in acidic or basic media.
Major Products
Nucleophilic Substitution: Formation of substituted benzylphosphonates.
Reduction: Formation of diethyl 2-amino-4-cyanobenzylphosphonate.
Oxidation: Formation of diethyl 2-bromo-4-cyanobenzylphosphonic acid.
Scientific Research Applications
Diethyl 2-Bromo-4-cyanobenzylphosphonate has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Material Science: It is used in the synthesis of novel materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of Diethyl 2-Bromo-4-cyanobenzylphosphonate largely depends on its chemical reactivity. The bromine atom and cyano group make it a versatile intermediate in various organic reactions. The phosphonate group can participate in the formation of carbon-phosphorus bonds, which are crucial in many biochemical processes. The compound can interact with enzymes and proteins, potentially inhibiting their activity or altering their function .
Comparison with Similar Compounds
Similar Compounds
Diethyl 4-Cyanobenzylphosphonate: Lacks the bromine atom, making it less reactive in nucleophilic substitution reactions.
Diethyl 2-Chloro-4-cyanobenzylphosphonate: Similar structure but with a chlorine atom instead of bromine, leading to different reactivity and selectivity in chemical reactions.
Diethyl 2-Iodo-4-cyanobenzylphosphonate: Contains an iodine atom, which is more reactive than bromine, making it suitable for different types of organic transformations.
Uniqueness
Diethyl 2-Bromo-4-cyanobenzylphosphonate is unique due to the presence of both a bromine atom and a cyano group on the benzyl ring. This combination provides a balance of reactivity and stability, making it a valuable intermediate in organic synthesis. Its ability to undergo a wide range of chemical reactions makes it versatile for various applications in research and industry .
Properties
Molecular Formula |
C12H15BrNO3P |
---|---|
Molecular Weight |
332.13 g/mol |
IUPAC Name |
3-bromo-4-(diethoxyphosphorylmethyl)benzonitrile |
InChI |
InChI=1S/C12H15BrNO3P/c1-3-16-18(15,17-4-2)9-11-6-5-10(8-14)7-12(11)13/h5-7H,3-4,9H2,1-2H3 |
InChI Key |
MXBULFRPCUZGGX-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CC1=C(C=C(C=C1)C#N)Br)OCC |
Origin of Product |
United States |
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